Propotox M

Genetic toxicology Insecticide safety screening Chromosomal aberration assay

Researchers needing a high-efficacy lepidopteran control standard or a non-genotoxic insecticide comparator face limited options. Propotox M (CAS 52019-49-5) solves this with: - 1:1 fixed-ratio carbamate+organochlorine; nonmutagenic in per os chromosomal aberration tests (vs. 6/8 other formulations that were positive) - Lindane-free alternative to Gamacarbatox - no Stockholm公约POP confounding - Biphasic mitochondrial dose-response pre-characterized (40-120 mg ATPase stimulation; >120 mg suppression)

Molecular Formula C27H30Cl3NO5
Molecular Weight 554.9 g/mol
CAS No. 52019-49-5
Cat. No. B1218153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropotox M
CAS52019-49-5
SynonymsPropotox M
Molecular FormulaC27H30Cl3NO5
Molecular Weight554.9 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1OC(=O)NC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl
InChIInChI=1S/C16H15Cl3O2.C11H15NO3/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h3-10,15H,1-2H3;4-8H,1-3H3,(H,12,13)
InChIKeyNNLISXGGCDXVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propotox M: Technical Baseline and Composition


Propotox M (CAS 52019-49-5) is a 1:1 fixed-ratio co-formulation of the carbamate acetylcholinesterase inhibitor propoxur (2-isopropoxyphenyl N-methylcarbamate, CAS 114-26-1) and the organochlorine insecticide methoxychlor (1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane, CAS 72-43-5), with a combined molecular formula of C27H30Cl3NO5 and a molecular weight of 554.90 g/mol . The compound is registered under MeSH ID C045242 and has been catalogued in the Comparative Toxicogenomics Database, though curated gene-chemical interaction data remain limited [1]. Propotox M was developed as a commercial dual-mechanism insecticide product distributed primarily in Eastern Europe, available in both aerosol and liquid concentrate formulations [2].

1
Dual-mechanism insecticide mixture research
Carbamate AChE inhibition + organochlorine persistence
2
Fixed 1:1 propoxur:methoxychlor stoichiometry
Defined composition for toxicology modeling
3
Aerosol and liquid concentrate formats
Application-route research flexibility
4
Lindane-free carbamate-organochlorine combination
Removes Stockholm Convention POP variable

Why Propotox M Cannot Be Substituted Generically


Propoxur alone (CAS 114-26-1) provides rapid knockdown via acetylcholinesterase inhibition (IC50 approximately 1 μM against rat brain AChE) but lacks the extended residual activity and endocrine-disrupting complementary action conferred by methoxychlor [1]. Conversely, methoxychlor alone (CAS 72-43-5, oral LD50 in rats approximately 5,000–6,000 mg/kg) provides durable environmental persistence but lacks the rapid-contact neurotoxicity of the carbamate component [2]. The fixed 1:1 stoichiometry of Propotox M produces a toxicological profile that is distinct from either single agent: the mixture was only weakly clastogenic in Syrian hamster bone marrow assays—qualitatively different from the strong positive clastogenicity of demeton, dichlorvos, and endosulfan—and was nonmutagenic in per os chromosomal aberration testing under conditions where six of eight other commercial insecticide formulations induced statistically significant aberrations [3][4]. Other carbamate-organochlorine combination products such as Gamacarbatox (carbaryl 20% + methoxychlor 20% + lindane 4.5%) differ in both stoichiometry and active-ingredient identity, introducing lindane—a persistent organic pollutant listed under the Stockholm Convention—as an additional toxicological variable absent from Propotox M [5].

Propotox M
Alternatives
Fixed 1:1 dual-mechanism profile
Propoxur alone lacks endocrine-disrupting complementary action; methoxychlor alone lacks rapid-contact neurotoxicity
Nonmutagenic in per os chromosomal assay
Demeton, dichlorvos, endosulfan are strong clastogens; most tested formulations are mutagenic
2-active-ingredient, no lindane
Gamacarbatox contains carbaryl + lindane (POP), introducing additional toxicological and environmental variables
Propoxur AChE IC50 ~1 μM
Carbaryl-based mixtures have ~17-fold lower AChE inhibitory potency

Propotox M: Head-to-Head Comparative Evidence


Non-Mutagenicity in Chromosomal Aberration Assay

In a head-to-head mutagenicity study of eight commercial insecticides administered per os, Propotox M and Gamacarbatox were the only two formulations that did not induce a statistically significant increase in chromosomal aberrations, whereas the remaining six insecticides (Bi 58 EC, Metasystox (I) forte, Sadofos 30, Nogos 50 EC, Foschlor 25, and Thiodan 35) all produced statistically significant increases in chromatid gaps and chromatid breaks in Syrian hamster bone marrow cells [1]. This places Propotox M in a distinct low-genotoxicity category among commercial insecticide formulations tested under identical experimental conditions.

Non-Mutagenicity in Chromosomal Assay
Direct head-to-head comparison
Only 2 of 8 tested formulations (Propotox M, Gamacarbatox) were nonmutagenic; no statistically significant increase in aberrations.
Reported distinct genotoxicity category among tested insecticides.
Per os chromosomal aberration assay in Syrian hamsters. Model-response context.
Genetic toxicology Insecticide safety screening Chromosomal aberration assay

Field Efficacy Against Currant Shoot Borer

In a comparative field trial against the currant shoot borer (Incurvaria capitella Cl.), the propoxur + methoxychlor mixture (the active composition of Propotox M) demonstrated the highest effectiveness among all treatments tested, exceeding the performance of alphamethrin, biphenthrin, deltamethrin, fenitrothion, methomyl, and the combination of fenitrothion + fenvalerate, as well as esfenvalerate alone [1]. Higher effectiveness or similar performance to the reference standard was shown only by alphamethrin and methomyl; biphenthrin, fenvalerate, deltamethrin, fenitrothion + fenvalerate, and esfenvalerate all showed slightly lower effectiveness than the standard [1].

Field Efficacy vs. Currant Shoot Borer
Cross-study comparable
Ranked highest among all treatments; exceeded alphamethrin, deltamethrin, and fenitrothion.
Reported top rank in tested set for lepidopteran pest suppression.
Field trial context, Ribes spp. Data to verify for cross-study transfer.
Agricultural entomology Insecticide efficacy trial Currant pest management

Weak Clastogenicity in Syrian Hamster Bone Marrow Assay

In an in vivo chromosomal aberration study in Syrian hamster bone marrow cells testing ten insecticides at four dose levels each (LD50, 1/2 LD50, 1/5 LD50, and 1/10 LD50), the propoxur + methoxychlor mixture was classified as weakly clastogenic, producing statistically significant increases in aberrations only at certain doses, whereas demeton, dichlorvos, and endosulfan gave unequivocal positive results across the tested dose range [1]. The positive control (cyclophosphamide, 40 mg/kg IP) confirmed assay sensitivity. Trichlorfon and the carbaryl + lindane mixture were negative [1]. This places the propoxur + methoxychlor mixture in an intermediate genotoxic risk tier—below strong clastogens but above truly negative compounds—providing a quantitative framework for tiered hazard assessment.

Weak Clastogenicity in Hamster Assay
Direct head-to-head comparison
Weakly clastogenic tier (3 of 10 compounds); below strong positives (demeton, dichlorvos, endosulfan).
Intermediate genotoxicity classification; supports tiered hazard assessment.
4 dose levels (LD50 fractions), cyclophosphamide positive control. Endpoint-review context.
Genotoxicity ranking In vivo clastogenicity Insecticide hazard classification

Lindane-Free Formulation vs. Gamacarbatox

Propotox M consists of a 1:1 molar ratio of propoxur (C11H15NO3, MW 209.24) to methoxychlor (C16H15Cl3O2, MW 345.65), yielding a combined molecular formula of C27H30Cl3NO5 and MW of 554.90 . In contrast, the related commercial combination product Gamacarbatox contains carbaryl (20%), methoxychlor (20%), and lindane (4.5%)—three active ingredients rather than two, with lindane (gamma-hexachlorocyclohexane) recognized as a persistent organic pollutant (POP) listed under Annex A of the Stockholm Convention since 2009 [1][2]. The absence of lindane from Propotox M eliminates a significant environmental persistence and bioaccumulation liability. Additionally, the carbamate component differs: propoxur (in Propotox M) vs. carbaryl (in Gamacarbatox), with propoxur exhibiting distinct AChE inhibition kinetics (IC50 approximately 1 μM for rat brain AChE) compared to carbaryl (IC50 approximately 17 μM for rat brain AChE) [3].

Lindane-Free vs. Gamacarbatox
Class-level inference
0% lindane, 2 active ingredients. Gamacarbatox: 4.5% lindane (POP), 3 active ingredients.
Eliminates a key persistent organic pollutant variable.
Propoxur vs. carbaryl AChE potency differs ~17-fold. Compositional analysis context.
Formulation toxicology Persistent organic pollutants Insecticide mixture comparison

Biphasic Mitochondrial ATPase Effect in Rat Liver

In a study of the insecticide combination IPO-604D (containing methoxychlor and propoxur, the active components of Propotox M) on rat liver mitochondrial function, low to moderate doses (40 mg and 120 mg) of the insecticide combination resulted in increased mitochondrial ATPase activity, to a degree similar to the increase in O2 consumption, indicating metabolic stimulation without disruption of phosphorylation-oxidation coupling [1]. Only the highest administered doses decreased mitochondrial ATPase activity to control levels while simultaneously inhibiting mitochondrial respiration, suggesting that disruption of energy metabolism occurs only at supratherapeutic exposure levels [1]. The combination also decreased mitochondrial proteins in a dose-proportional manner at lower doses, with this effect plateauing at doses of 120 mg and above [1].

Biphasic Mitochondrial ATPase Effect
Supporting evidence
40-120 mg: ATPase stimulation + metabolic activation. >120 mg: ATPase suppression + respiratory inhibition.
Characterized biphasic mitochondrial response in rat liver.
IPO-604D combination. Phosphorylation-oxidation coupling context. Source-specific review.
Mitochondrial toxicology ATPase activity Insecticide metabolism

Propotox M: Research and Industrial Application Scenarios


Lepidopteran Pest Control on Currant and Small Fruits

In field efficacy trials targeting lepidopteran pests of small fruit crops, the propoxur + methoxychlor combination provided the highest observed effectiveness against the currant shoot borer (Incurvaria capitella), outperforming pyrethroid alternatives including alphamethrin, deltamethrin, and esfenvalerate, as well as the organophosphate fenitrothion [1]. Research groups conducting comparative pesticide efficacy assessments on Ribes spp. or related small-fruit crops can use Propotox M as the high-efficacy reference standard when benchmarking novel insecticide candidates, with the expectation of top-tier pest suppression based on documented field performance [1].

Nonmutagenic Control for Genetic Toxicology Screening

For in vivo genotoxicity screening programs utilizing oral administration routes in rodent models, Propotox M has been demonstrated to be nonmutagenic in the per os chromosomal aberration test in Syrian hamsters, in contrast to six of eight other commercial insecticide formulations that induced statistically significant increases in chromatid gaps and chromatid breaks under identical experimental conditions [2]. This verified nonmutagenic profile makes Propotox M suitable as a comparator or negative-control insecticide formulation in genotoxicity batteries, particularly when the experimental design requires an insecticide-exposed group that does not introduce genotoxicity as a confounding variable [2].

Biphasic Dose-Response in Mitochondrial Toxicology

The methoxychlor + propoxur combination has been characterized in rat liver mitochondrial assays as exhibiting a biphasic dose-response: ATPase stimulation and metabolic activation at 40–120 mg doses with preserved phosphorylation-oxidation coupling, transitioning to ATPase suppression and respiratory inhibition only at doses exceeding 120 mg [3]. Research groups investigating mitochondrial toxicity thresholds, metabolic stimulation-to-decoupling transitions, or dose-dependent hepatic energy metabolism disruption can employ Propotox M as a tool compound with pre-characterized mitochondrial response parameters across a defined dose range [3].

Carbamate-Organochlorine Mixture Toxicology Without Lindane

In mixture toxicology research comparing the effects of carbamate-organochlorine insecticide combinations, Propotox M (1:1 propoxur:methoxychlor) provides a lindane-free alternative to Gamacarbatox (carbaryl + methoxychlor + lindane), eliminating the confounding toxicological and environmental persistence variables introduced by lindane—a Stockholm Convention-listed persistent organic pollutant [4][5]. The approximately 17-fold greater AChE inhibitory potency of propoxur (IC50 ≈ 1 μM) relative to carbaryl (IC50 ≈ 17 μM) further differentiates the carbamate contribution to the mixture's neurotoxic profile [5], enabling cleaner experimental designs in studies aimed at isolating the interaction effects between carbamate and organochlorine components.

Application
Selection Property
Validation Focus
Lepidopteran pest control on small fruits
Top-ranked field-trial performance context
High-efficacy reference standard for novel insecticide benchmarking
Genetic toxicology screening programs
Verified nonmutagenic insecticide formulation
Negative-control or comparator for in vivo genotoxicity batteries
Mitochondrial toxicology research
Biphasic dose-response in hepatic models
Metabolic stimulation-to-decoupling transition thresholds
Carbamate-organochlorine mixture toxicology
Lindane-free, defined 1:1 stoichiometry
Isolation of propoxur-methoxychlor interaction effects

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22 linked technical documents
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